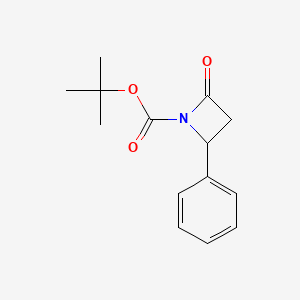

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.28 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the transesterification of β-keto esters, which can be achieved using catalysts such as iron sulfate or copper sulfate . The reaction conditions often include moderate temperatures and the use of solvents like tert-butanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Drug Development

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate has been explored as a potential therapeutic agent due to its ability to modulate biological pathways. One notable area of research involves its interaction with nuclear receptors, particularly NURR-1, which plays a critical role in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Case Study: NURR-1 Modulation

A study indicated that compounds similar to this compound could enhance NURR-1 expression, potentially offering therapeutic benefits for conditions characterized by reduced NURR-1 activity, such as neurodegenerative disorders .

Antioxidant Properties

Research has demonstrated that derivatives of this compound exhibit antioxidant activity, which is crucial in preventing oxidative stress-related damage in cells. The ability to scavenge free radicals suggests potential applications in treating diseases where oxidative stress is a contributing factor.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Michael Additions : The compound can act as a Michael acceptor due to the presence of the carbonyl group, facilitating the formation of more complex molecules.

| Reaction Type | Example Products |

|---|---|

| Michael Addition | Various α,β-unsaturated carbonyls |

| Cycloaddition | Formation of azetidine derivatives |

Asymmetric Synthesis

The compound's chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds. This is particularly relevant in the pharmaceutical industry, where the efficacy and safety of drugs can depend on their stereochemistry.

Summary of Research Findings

A summary table encapsulating key findings from recent studies on this compound is presented below:

Wirkmechanismus

The mechanism of action of tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate, a compound classified within the azetidine family, has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and potential therapeutic applications, focusing on its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H25NO5 with a molecular weight of approximately 341.39 g/mol. The compound features a tert-butyl group , a phenyl group , and an oxocarboxylate moiety , which contribute to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H25NO5 |

| Molecular Weight | 341.39 g/mol |

| Functional Groups | Tert-butyl, Phenyl, Carbonyl |

| Solubility | Moderate in organic solvents |

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against acetylcholinesterase (AChE) , an enzyme critical in neurotransmission. AChE inhibitors are particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate AChE activity suggests potential therapeutic applications in cognitive disorders.

Antimicrobial and Antitumor Properties

Preliminary studies have highlighted the antimicrobial and antitumor properties of this compound. It has shown efficacy against various cancer cell lines, indicating its potential as an anticancer agent. The presence of the phenyl group is believed to enhance its interaction with biological targets, which may contribute to its cytotoxic effects.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against human colorectal cancer cells, suggesting that it could be a promising lead compound for further development in oncology .

- Mechanism of Action : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cell proliferation and apoptosis. These studies suggest that the compound may induce apoptosis through caspase activation pathways .

- Synthesis and Derivatives : The synthesis of this compound typically involves multi-step organic reactions. Variations in synthetic routes can lead to derivatives with enhanced biological activities or selectivity towards specific targets.

Future Directions

Given its promising biological profile, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure can enhance efficacy and reduce toxicity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential of the compound in a physiological context.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.

Eigenschaften

IUPAC Name |

tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDZRGGALVURAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.